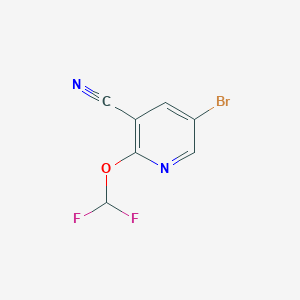

5-Bromo-2-(difluoromethoxy)nicotinonitrile

Description

5-Bromo-2-(difluoromethoxy)nicotinonitrile (CAS: 899452-26-7) is a halogenated pyridine derivative with the molecular formula C₆H₄BrF₂NO and a molecular weight of 224 g/mol. This compound features a pyridine core substituted with a bromine atom at the 5-position, a difluoromethoxy group (-OCF₂H) at the 2-position, and a nitrile (-CN) group at the 3-position. Key physical properties include a boiling point of 194°C, density of 1.67 g/cm³, and a flash point of 71°C . The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitors or antiviral agents .

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)6(12-3-5)13-7(9)10/h1,3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXPFLYVHFOUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)nicotinonitrile typically involves the bromination of 2-(difluoromethoxy)nicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinonitrile ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yields while minimizing the risk of side reactions and by-products. The use of advanced purification techniques such as recrystallization and chromatography further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation are utilized.

Major Products Formed

Substitution Reactions: Formation of substituted nicotinonitrile derivatives.

Oxidation Reactions: Formation of nicotinic acid derivatives or other oxidized products.

Reduction Reactions: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)nicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in critical biological processes. For example, it may inhibit key enzymes in metabolic pathways or bind to specific receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Nicotinonitrile Derivatives

Biological Activity

5-Bromo-2-(difluoromethoxy)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 5-position and a difluoromethoxy group, which contribute to its distinct chemical properties. The presence of these substituents enhances its reactivity and biological interactions, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest it has potential antimicrobial and anticancer activities, although further research is needed to elucidate these effects fully.

Antimicrobial Activity

Studies have shown that this compound demonstrates notable antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic functions.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for halting tumor progression.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Difluoromethoxy)nicotinonitrile | Lacks bromine at the 5-position | Limited antimicrobial activity |

| 5-Chloro-2-(difluoromethoxy)nicotinonitrile | Contains chlorine instead of bromine | Moderate anticancer properties |

| 5-Fluoro-2-(difluoromethoxy)nicotinonitrile | Contains fluorine at the 5-position | Similar but less potent than the brominated form |

The presence of the bromine atom in this compound enhances its biological activity compared to its analogs, making it a candidate for further pharmacological studies.

Case Studies

- Anticancer Efficacy : In a study evaluating various nicotinonitrile derivatives, this compound was found to significantly reduce cell viability in MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes for breast cancer patients.

- Antimicrobial Screening : A series of antimicrobial assays demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives. The results support its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.